molecular formula C31H45N3O21 B12089616 Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP

Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP

Cat. No.: B12089616
M. Wt: 795.7 g/mol
InChI Key: OQZSJFGKSKBLDR-UHFFFAOYSA-N
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Description

Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP is a complex biochemical compound used extensively in life sciences research. It is composed of a galactose (Gal) unit linked to a N-acetylneuraminic acid (Neu5Ac) via an alpha(2-6) linkage, which is further connected to an N-acetylglucosamine (GlcNAc) through a beta(1-3) linkage. The compound is conjugated to a para-nitrophenyl (pNP) group, which is often used as a chromogenic substrate in enzymatic assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP typically involves multiple steps:

    Glycosylation Reactions: The initial step involves the glycosylation of N-acetylglucosamine with galactose using a glycosyl donor and acceptor under the influence of a glycosyltransferase enzyme or chemical catalysts.

    Sialylation: The next step is the addition of N-acetylneuraminic acid to the galactose unit. This is usually achieved using a sialyltransferase enzyme.

    Conjugation to pNP: The final step involves the conjugation of the resulting trisaccharide to para-nitrophenyl. This is typically done through a nucleophilic substitution reaction where the hydroxyl group of the sugar reacts with the nitrophenyl group.

Industrial Production Methods

Industrial production of this compound often involves biotechnological methods, including the use of genetically engineered microorganisms that express the necessary glycosyltransferases and sialyltransferases. These microorganisms can be cultured in bioreactors, where they produce the compound in large quantities under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar units.

    Reduction: Reduction reactions can occur at the nitrophenyl group, converting it to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the sugar units.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP is used as a substrate in enzymatic assays to study glycosidase and glycosyltransferase activities. The release of the para-nitrophenyl group upon enzymatic cleavage can be easily monitored spectrophotometrically.

Biology

In biological research, this compound is used to study cell surface glycosylation patterns and the role of specific glycan structures in cell-cell interactions, signaling, and immune responses.

Medicine

In medical research, it is used to investigate the role of glycosylation in disease processes, including cancer, infectious diseases, and genetic disorders. It is also used in the development of diagnostic assays and therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of biopharmaceuticals, where glycosylation is a critical quality attribute. It is also used in the development of biosensors and bioanalytical tools.

Mechanism of Action

The mechanism of action of Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP involves its interaction with specific enzymes, such as glycosidases and glycosyltransferases. These enzymes recognize the glycan structure and catalyze the cleavage or transfer of sugar units. The para-nitrophenyl group serves as a chromogenic reporter, allowing for the detection and quantification of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    Gal beta(1-4)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP: Similar structure but with a beta(1-4) linkage between galactose and N-acetylglucosamine.

    Gal beta(1-3)[Neu5Ac alpha(2-3)]GlcNAc-beta-pNP: Similar structure but with an alpha(2-3) linkage between N-acetylneuraminic acid and galactose.

Uniqueness

Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP is unique due to its specific glycosidic linkages, which confer distinct biological properties and enzymatic recognition patterns. This makes it particularly useful in studying specific glycosylation pathways and their roles in various biological processes.

Properties

IUPAC Name

5-acetamido-2-[[5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-23(43)26(54-29-25(45)24(44)22(42)17(9-36)52-29)20(33-12(2)38)28(53-18)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZSJFGKSKBLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45N3O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

795.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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